molecular formula C19H21BrO3 B2658332 (5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate CAS No. 331460-30-1

(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate

Cat. No.: B2658332
CAS No.: 331460-30-1
M. Wt: 377.278
InChI Key: OVXHQADHYVWMND-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate is a brominated aromatic ester characterized by a 4-tert-butylbenzoate moiety linked to a 5-bromo-2-methoxyphenylmethyl group. Its molecular formula is C₁₉H₂₁BrO₃, with a molecular weight of 377.27 g/mol (inferred from structural analogs in and ). The compound’s structure combines electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

(5-bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO3/c1-19(2,3)15-7-5-13(6-8-15)18(21)23-12-14-11-16(20)9-10-17(14)22-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXHQADHYVWMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This is followed by esterification with 4-tert-butylbenzoic acid under acidic conditions to form the final product .

    Bromination: 2-methoxyphenol is brominated using bromine in the presence of a catalyst such as iron powder. The reaction is carried out in a solvent like dichloromethane at a controlled temperature.

    Esterification: The brominated product is then esterified with 4-tert-butylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using specific reagents.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of azides, thiols, or amines.

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of methyl derivatives.

    Hydrolysis: Formation of 4-tert-butylbenzoic acid and 5-bromo-2-methoxyphenol.

Scientific Research Applications

(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways . The ester group facilitates the compound’s entry into cells, where it can exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Substituent Analysis

The compound shares structural motifs with several analogs, differing primarily in substituent type, position, or ester groups. Key comparisons are summarized below:

Table 1: Structural Comparison of (5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate and Analogs
Compound Name Substituents Molecular Formula Similarity Score Key Differences
Methyl 5-bromo-4-fluoro-2-methoxybenzoate Br (C5), F (C4), OCH₃ (C2), methyl ester C₁₀H₁₀BrFO₃ 0.95 Fluorine at C4; methyl ester
tert-Butyl 4-bromo-2,6-difluorobenzoate Br (C4), F (C2, C6), tert-butyl ester C₁₁H₁₁BrF₂O₂ 0.93 Difluoro substitution; tert-butyl ester
Ethyl 5-bromo-2-fluorobenzoate Br (C5), F (C2), ethyl ester C₉H₈BrFO₂ 0.94 Fluorine at C2; ethyl ester
5-Bromo-4-fluoro-2-methoxybenzoic acid Br (C5), F (C4), OCH₃ (C2), carboxylic acid C₈H₆BrFO₃ 0.88 Carboxylic acid instead of ester
Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (Br, F) enhance electrophilic substitution resistance but increase reactivity in nucleophilic aromatic substitution.
  • Methoxy groups (electron-donating) stabilize adjacent positions, directing reactions to meta/para sites.
  • Bulkier esters (e.g., tert-butyl) reduce solubility in polar solvents compared to methyl/ethyl esters.

Similarity Scores :

  • Analogs with fluorine or hydroxyl groups exhibit high similarity (0.88–0.95) due to shared aromatic frameworks.
  • Lower scores (e.g., 0.88 for benzoic acid) reflect functional group differences (ester vs. carboxylic acid).

Physicochemical and Reactivity Trends

Table 2: Inferred Property Trends Based on Structural Analogs
Property This compound Methyl 5-bromo-4-fluoro-2-methoxybenzoate tert-Butyl 4-bromo-2,6-difluorobenzoate
Solubility Low in water (tert-butyl ester) Moderate (methyl ester) Very low (tert-butyl, difluoro)
Melting Point ~80–100°C (estimated) ~60–80°C >100°C
Electrochemical Reactivity High (Br enhances carboxylation) Moderate (F reduces electron density) Low (steric hindrance from tert-butyl)
Research Findings:
  • Electrochemical Applications : Methyl 4-tert-butylbenzoate derivatives participate in CO₂ carboxylation under electrochemical conditions, yielding indoline and dihydrobenzofuran derivatives with up to 93% efficiency. The bromine in the target compound may enhance such reactivity by stabilizing radical intermediates.
  • Synthetic Utility : Brominated esters serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), where fluorine or methoxy substituents modulate regioselectivity.

Challenges in Predictive Modeling

Quantitative Structure–Property Relationship (QSPR) analyses indicate that models built on structurally similar compounds (e.g., brominated esters) achieve higher accuracy (R² ≈ 0.95) compared to diverse datasets (R² < 0.85). However, lumping strategies—grouping analogs into surrogate categories—may oversimplify properties like oxidation stability or biodegradability.

Biological Activity

(5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate, with the molecular formula C19H21BrO3 and a molecular weight of 377.28 g/mol, is an organic compound that has garnered interest in various fields of research due to its unique structural features. The compound is characterized by the presence of bromine and methoxy groups, which contribute to its reactivity and biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound.

The synthesis of this compound typically involves two main steps: bromination of 2-methoxyphenol followed by esterification with 4-tert-butylbenzoic acid.

Synthesis Steps:

  • Bromination : 2-methoxyphenol is brominated using bromine in the presence of a catalyst such as iron powder in a solvent like dichloromethane.
  • Esterification : The resulting brominated product undergoes esterification with 4-tert-butylbenzoic acid using dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic properties.

The compound interacts with specific molecular targets, particularly enzymes and receptors, leading to modulation of biological pathways. The bromine atom and methoxy group are crucial for binding to active sites, which can result in either inhibition or activation of these targets.

Research Findings

Several studies have examined the biological effects of this compound:

  • Anti-inflammatory Properties : Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory effects in animal models, suggesting potential therapeutic use in inflammatory diseases .
  • Anticancer Activity : The compound has been studied for its cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation, with growth inhibitory concentrations reported at approximately 5.6 µM for prostate cancer cells (PC3) and varying concentrations for breast cancer cell lines .
  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, particularly in relation to metabolic pathways involved in drug metabolism and detoxification processes .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
5-Bromo-2-methoxyphenol Lacks ester functionalityModerate anti-inflammatory activity
4-tert-Butylbenzoic acid Contains tert-butyl groupLimited biological activity
5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol Contains imine group instead of esterEnhanced anticancer properties

Case Studies

  • Inflammation Model : In a carrageenan-induced foot edema test in rats, compounds similar to this compound showed superior efficacy compared to traditional anti-inflammatory drugs .
  • Cancer Cell Line Studies : In studies involving various cancer cell lines, this compound demonstrated significant cytotoxicity, particularly against MCF-7 breast cancer cells, indicating its potential as a lead compound for further drug development .

Q & A

Basic: What are the common synthetic routes for preparing (5-Bromo-2-methoxyphenyl)methyl 4-tert-butylbenzoate, and what factors influence the choice of reaction conditions?

The synthesis typically involves palladium-catalyzed cross-coupling or esterification reactions. For example, palladium-catalyzed coupling of brominated aromatic precursors with tert-butyl-substituted benzoic acid derivatives is a common approach . Reaction conditions such as catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and temperature (often 80–120°C) are critical. Steric hindrance from the tert-butyl group may necessitate prolonged reaction times or elevated temperatures to achieve high yields.

Advanced: How do transition metal catalysts such as palladium or silver influence the efficiency and selectivity of forming ester linkages in this compound?

Palladium catalysts facilitate oxidative addition of brominated aryl substrates, while silver salts (e.g., AgOTf) activate silyl intermediates or stabilize reactive intermediates during ester bond formation . For instance, silver-mediated silylene transfer reactions enhance regioselectivity by stabilizing strained silacyclopropane intermediates. Transmetallation steps between Pd and Ag can also suppress side reactions like homocoupling, improving overall yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Key techniques include:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm), tert-butyl (δ ~1.3 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br (~600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M]⁺) and fragmentation patterns (e.g., loss of tert-butyl group).

Advanced: How can researchers resolve contradictions in reaction yields or byproduct formation when synthesizing this compound using different catalytic systems?

Contradictions often arise from competing pathways (e.g., homocoupling vs. cross-coupling). Systematic studies comparing catalysts (Pd vs. Ni), ligands (phosphine vs. N-heterocyclic carbenes), and additives (e.g., ZnCl₂ for transmetallation) are essential . Kinetic monitoring via in situ FTIR or HPLC can identify intermediate bottlenecks. For example, Ni catalysts may favor undesired β-hydride elimination, requiring chelating ligands to suppress side reactions .

Basic: What are the optimal storage conditions for this compound to ensure long-term stability?

Store at +4°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group or oxidation of the methoxy substituent. The tert-butyl group provides steric protection against nucleophilic attack, but moisture-sensitive handling is still recommended .

Advanced: What role does this compound play in the synthesis of silicon-containing heterocycles, and what mechanistic insights support its utility?

The brominated aromatic moiety serves as a precursor for coupling with silacyclopropanes or siloles via Pd-catalyzed C-Si bond activation. For example, zirconium-mediated coupling with silacyclobutanes can yield benzosilole derivatives through Si-C bond cleavage and reorganization . Steric effects from the tert-butyl group direct regioselectivity during cyclization, favoring five-membered silacycles over larger rings .

Advanced: How can computational models like QSAR predict the environmental fate of this compound, and what molecular descriptors are critical?

QSAR models prioritize log P (octanol-water partition coefficient) to assess bioaccumulation potential and persistence (e.g., half-life in soil/water). The bromine atom and ester group increase hydrophobicity (log P ~3.5), suggesting moderate bioaccumulation. Degradation pathways (e.g., hydrolysis rates) are modeled using Hammett σ constants for substituent effects on the aromatic ring .

Basic: What analytical methods are suitable for quantifying trace impurities in synthesized batches of this compound?

  • HPLC with UV detection : Monitor purity (>95%) using a C18 column and acetonitrile/water gradient.
  • GC-MS : Detect volatile byproducts (e.g., residual solvents or decarboxylation products).
  • Elemental Analysis : Verify bromine content (~20.5% theoretical) to confirm stoichiometry .

Advanced: What strategies enhance the enantioselective synthesis of derivatives using this compound as a chiral building block?

Chiral Pd complexes (e.g., BINAP ligands) enable asymmetric Suzuki-Miyaura coupling to install stereocenters. The methoxy group directs ortho-metalation, facilitating enantioselective functionalization. Kinetic resolution via enzymatic ester hydrolysis (e.g., lipases) can also separate enantiomers .

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